4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid
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Overview
Description
4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoic acid moiety, and various substituents such as chlorobenzyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert ketones to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzoic acid
- 4-methylbenzoic acid
- 4-hydroxybenzoic acid
Comparison
Compared to these similar compounds, 4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid has a more complex structure, which may confer unique properties and reactivity. Its combination of functional groups and aromatic rings makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H20ClNO4 |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)-5-oxo-2H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C25H20ClNO4/c1-15-2-6-17(7-3-15)21-22(18-8-10-19(11-9-18)25(30)31)27(24(29)23(21)28)14-16-4-12-20(26)13-5-16/h2-13,22,28H,14H2,1H3,(H,30,31) |
InChI Key |
YLJWUIILQTWLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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